p38alpha Inhibitor 1
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Overview
Description
p38alpha Inhibitor 1 is a chemical compound that targets the p38alpha isoform of the mitogen-activated protein kinase (MAPK) family. This kinase plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions in various diseases, including cancer, Alzheimer’s disease, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p38alpha Inhibitor 1 typically involves multi-step organic synthesisEach step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions: p38alpha Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
p38alpha Inhibitor 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the p38alpha MAPK pathway and its role in various chemical reactions.
Biology: Employed in cellular and molecular biology to investigate the effects of p38alpha inhibition on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, Alzheimer’s disease, and inflammatory conditions. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the p38alpha MAPK pathway
Mechanism of Action
p38alpha Inhibitor 1 exerts its effects by binding to the ATP-binding site of the p38alpha MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets involved in stress and inflammatory responses. The compound’s selectivity for p38alpha over other MAPK isoforms is achieved through specific interactions with the kinase’s active site .
Comparison with Similar Compounds
p38beta Inhibitor: Targets the p38beta isoform of MAPK.
p38gamma Inhibitor: Selectively inhibits the p38gamma isoform.
p38delta Inhibitor: Specific for the p38delta isoform
Comparison: p38alpha Inhibitor 1 is unique in its high selectivity for the p38alpha isoform, which is ubiquitously expressed in most cell types. This selectivity makes it a valuable tool for studying the specific roles of p38alpha in various biological processes and diseases. In contrast, inhibitors targeting other isoforms may have different tissue expression patterns and biological effects .
Properties
IUPAC Name |
5-(2,4-difluorophenoxy)-N-[2-(dimethylamino)ethyl]-1-(2-methylpropyl)indazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGWYHGYNVGVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1036404-17-7 |
Source
|
Record name | 5-(2,4-difluorophenoxy)-N-(2-(dimethylamino)ethyl)-1-isobutyl-1H-indazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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